2-BROMO-5-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
Description
2-Bromo-5-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a benzamide derivative characterized by a brominated aromatic ring, methoxy substituents, and a branched ethylamine side chain with a 2-methylphenyl group. The bromine atom at the 2-position and methoxy groups at the 5-position (benzamide core) and on the ethyl side chain contribute to its electronic and steric properties, which may enhance binding affinity and metabolic stability compared to simpler benzamides .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-12-6-4-5-7-14(12)17(23-3)11-20-18(21)15-10-13(22-2)8-9-16(15)19/h4-10,17H,11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWMXRRWYHCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=C(C=CC(=C2)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-5-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 5-methoxybenzamide, followed by the introduction of the N-(2-methoxy-2-(o-tolyl)ethyl) group through a series of nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-Bromo-5-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-BROMO-5-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous benzamides:
Key Structural and Functional Insights :
Halogen vs. Non-Halogen Substituents: The target compound’s bromine atom increases lipophilicity and steric bulk compared to chlorine () or non-halogenated analogs (). Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in target proteins . Methoxy groups in the target compound improve solubility compared to thioether () or chloro () substituents, which are more lipophilic .
This contrasts with pyrrolidinylmethyl () or ethyl[(4-methoxyphenyl)methyl]amino () groups, which may enhance CNS penetration or solubility, respectively .
Quinazoline-purine hybrids () exhibit DNA-binding properties absent in the target compound, highlighting divergent therapeutic applications .
Research Findings and Data Gaps
- Hydrogen Bonding : The methoxy and benzamide carbonyl groups in the target compound may form hydrogen bonds comparable to those in ’s analysis, influencing crystal packing and solubility .
- Toxicity : Brominated benzamides (e.g., ) are associated with moderate toxicity profiles, suggesting the need for metabolic stability studies for the target compound .
Biological Activity
2-Bromo-5-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆BrNO₂
- Molecular Weight : 286.16 g/mol
- CAS Number : 451460-04-1
Biological Activity Overview
The biological activity of 2-bromo derivatives, particularly those containing benzamide structures, has been widely documented. These compounds often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Many brominated compounds show significant antibacterial properties. For instance, studies have indicated that certain benzamide derivatives have minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of benzamide have been reported to induce apoptosis in cancer cells and inhibit tumor growth .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and differentiation.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : Recent research demonstrated that related benzamide derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .
- Cytotoxicity Assays : In vitro studies showed that 2-bromo derivatives could significantly inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds might activate apoptotic pathways through the intrinsic pathway involving mitochondrial dysfunction and the activation of caspases .
Q & A
Q. Basic
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric substrates (e.g., prostaglandin H₂ conversion).
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
- Dose-Response Curves : IC₅₀ determination with concentrations ranging from 1 nM to 100 µM .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) across studies. Variations in solvent (DMSO vs. aqueous buffers) can alter compound solubility and activity.
- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Structural Confirmation : Re-characterize batches to rule out degradation or isomerization, which may explain discrepancies .
What strategies are effective for structural optimization to enhance target selectivity?
Q. Advanced
- Substituent Modification : Replace the 2-bromo group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
- Scaffold Hybridization : Fuse with pyridine or thiophene moieties to improve interaction with hydrophobic enzyme pockets.
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets like COX-2, guiding rational design .
How to design assays for evaluating target engagement in complex biological systems?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts upon compound treatment.
- Click Chemistry Probes : Incorporate alkyne tags into the compound for pull-down assays and proteomic identification of interacting proteins.
- In Vivo Pharmacokinetics : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS .
What computational approaches predict metabolic stability and toxicity profiles?
Q. Advanced
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic pathways (e.g., cytochrome P450 interactions).
- Toxicity Profiling : Use QSAR models to predict hepatotoxicity (e.g., liver microsomal stability assays).
- Metabolite Identification : Simulate phase I/II metabolism with software like Meteor (Lhasa Limited) to prioritize synthetic analogs with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
